molecular formula C9H9ClO3 B1361059 Methyl 3-chloro-4-hydroxyphenylacetate CAS No. 57017-95-5

Methyl 3-chloro-4-hydroxyphenylacetate

Cat. No. B1361059
CAS RN: 57017-95-5
M. Wt: 200.62 g/mol
InChI Key: ACBFEXJHCINJDS-UHFFFAOYSA-N
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Description

“Methyl 3-chloro-4-hydroxyphenylacetate” is a chemical compound with the molecular formula C9H9ClO3 . It is a useful reagent for the preparation of benzenesulfonamide derivatives as ATP citrate lyase inhibitors .


Synthesis Analysis

The synthesis of “Methyl 3-chloro-4-hydroxyphenylacetate” involves the addition of 1 ml of sulfuric acid to a solution of 10 g (53.6 mmol) of (3-chloro-4-hydroxy-phenyl)-acetic acid in 100 ml of methanol . The reaction mixture is stirred at 68° C for 15 hours and then concentrated under vacuum .


Molecular Structure Analysis

The molecular structure of “Methyl 3-chloro-4-hydroxyphenylacetate” is represented by the InChI code 1S/C9H9ClO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 3-chloro-4-hydroxyphenylacetate” has a molecular weight of 200.62 . It is a yellow to brown sticky oil to semi-solid substance . It should be stored under an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Screening Libraries

Methyl 3-chloro-4-hydroxyphenylacetate has been used in the synthesis of drug-like screening libraries. For instance, Kumar et al. (2015) utilized the fungal metabolite 3-chloro-4-hydroxyphenylacetic acid in the generation of a drug-like screening library, involving the conversion to methyl 3-chloro-4-hydroxyphenylacetate. This process led to the creation of a variety of amide analogues, which were tested for cytotoxicity and antiparasitic activity, though no significant activity was observed at 10 μM (Kumar et al., 2015).

Isolation from Natural Sources

In another study, Mei et al. (2020) isolated a new phenol derivative, 3-chloro-5-hydroxy-4-methoxyphenylacetic acid methyl ester, along with methyl 3-chloro-4-hydroxyphenylacetate and other compounds, from the mangrove-derived fungus Eupenicillium sp. HJ002. These compounds were characterized using various spectroscopic methods (Mei et al., 2020).

Enzymatic Studies

Christiansen et al. (1998) focused on the purification and characterization of the 3‐chloro‐4‐hydroxy‐phenylacetate reductive dehalogenase from Desulfitobacterium hafniense. This enzyme catalyzes the reductive dechlorination of 3-chloro-4-hydroxyphenylacetate, a process relevant to microbial degradation pathways (Christiansen et al., 1998).

Chemical Synthesis

Shu Ying (2010) explored the synthesis of methyl 4-hydroxyphenylacetate, a related compound, using strong acidic cation exchange resin, highlighting the potential for efficient and environmentally friendly synthesis methods (Shu Ying, 2010).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Relevant Papers One relevant paper discusses the crystal structures and physicochemical properties of 3-Chloro-4-hydroxyphenylacetic acid salts with amines . This paper could provide further insights into the properties and potential applications of “Methyl 3-chloro-4-hydroxyphenylacetate” and its related compounds.

properties

IUPAC Name

methyl 2-(3-chloro-4-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBFEXJHCINJDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10205625
Record name Methyl 3-chloro-4-hydroxyphenylacetate
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Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloro-4-hydroxyphenylacetate

CAS RN

57017-95-5
Record name Methyl 3-chloro-4-hydroxybenzeneacetate
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Record name Methyl 3-chloro-4-hydroxyphenylacetate
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Record name Methyl 3-chloro-4-hydroxyphenylacetate
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Record name Methyl 3-chloro-4-hydroxyphenylacetate
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Record name METHYL 3-CHLORO-4-HYDROXYPHENYLACETATE
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Synthesis routes and methods I

Procedure details

A mixture of 50 g of 3-chloro-4-hydroxybenzeneacetic acid, 250 ml of methyl alcohol and 10 ml of concentrated sulfuric acid is heated at reflux temperature for 23.5 hours. The cooled solution is diluted with water and extracted with methylene chloride. The organic layer is washed with saturated sodium bicarbonate and saturated sodium chloride, dried and concentrated in vacuo. The residue is purified by column chromatography (silica gel:30% ethyl acetate/hexane) to give 49.9 g of the desired product.
Quantity
50 g
Type
reactant
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250 mL
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10 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 3-chloro-4-hydroxyphenyl acetic acid (20 mmol) in methanol (50 mL) was added concentrated HCl solution (5 mL), and stirred for 1 h at 50° C. After excess solvents were removed under vacuum, the residue was dissolved in EtOAc (50 mL) and washed with sat. NaHCO3 solution (2×30 mL), brine (30 mL) and dried over anhydrous Na2SO4. This afforded methyl 3-chloro-4-hydroxy acetate 3 as a colorless oil (4.0 g, 99%). 1H NMR (CDCl3) 6.9–7.0 (d, 1H), 6.8–6.9 (d, 1H), 5.4 (s, 1H), 3.6 (s, 3H), 3.4 (s, 2H).
Quantity
20 mmol
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Reaction Step One
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Quantity
5 mL
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50 mL
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Synthesis routes and methods III

Procedure details

2-(3-Chloro-4-hydroxyphenyl)acetic acid (5.0 g, 26.8 mmol) was dissolved in 30 mL of MeOH and H2SO4 (0.744 ml, 13.4 mmol) was added dropwise at ambient temperature. The reaction was refluxed for four hours and then concentrated in vacuo. The residue was diluted with 150 mL of EtOAc and washed sequentially with saturated NaHCO3, water, and brine, dried over H2SO4, and concentrated in vacuo to provide methyl 2-(3-chloro-4-hydroxyphenyl)acetate (5.16 g, 96.0% yield) as a semi-opaque thick oil.
Quantity
5 g
Type
reactant
Reaction Step One
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Quantity
30 mL
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Quantity
0.744 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
I Koruna, M Ryska, M Kuchař, J Grimová… - Biomedical mass …, 1984 - Wiley Online Library
… Benzofenac was prepared from methyl 3-chloro-4hydroxyphenylacetate and benzylchloride by the method described previously. lY3 (*H,)Benzofenac was prepared by the same …
Number of citations: 4 onlinelibrary.wiley.com
PM Wynne, JH Vine, RG Amiet - Journal of Chromatography B, 2004 - Elsevier
… For the quantification of HVA as the methyl ester, the ions m/z 141 (methyl 3-chloro-4-hydroxyphenylacetate base peak) and m/z 137 (HVA methyl ester base peak), were extracted and …
Number of citations: 8 www.sciencedirect.com
V Salas-Reyes, G Soto-Garrido… - … für Naturforschung B, 1996 - degruyter.com
Bis (3-chloro-4-dodecyloxyphenyl) malondialdehyde copper(II), as well as its nickel(II) homologue have been synthesised. The copper(II) complex shows a narrow (15 C) nematic …
Number of citations: 4 www.degruyter.com
TE Forshaw - 2017 - uwe-repository.worktribe.com
… 155 Figure 3.45 – Mass spectrum of methyl 3-chloro-4-hydroxyphenylacetate. ....... 156 Figure 3.46 – FT-IR spectra of protected carboxylic acid. ................................... 157 Figure 3.47 – …
Number of citations: 5 uwe-repository.worktribe.com

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